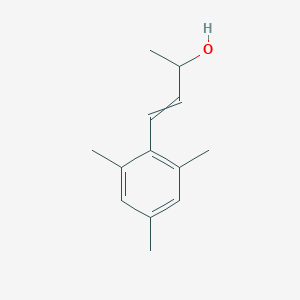![molecular formula C9H6Cl2N2O5 B14404385 ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-10-3](/img/structure/B14404385.png)
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, and aminooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid typically involves multiple steps, starting with the preparation of the 2,6-dichloro-3-nitrobenzaldehyde precursor. This precursor is then reacted with hydroxylamine to form the corresponding oxime. The oxime is subsequently converted to the aminooxy compound through a series of reactions involving acetic acid and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitrobenzaldehyde: A precursor in the synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid.
Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar biochemical applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
86358-10-3 |
|---|---|
Molecular Formula |
C9H6Cl2N2O5 |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl2N2O5/c10-6-1-2-7(13(16)17)9(11)5(6)3-12-18-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
NZSXXUNGZVVESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=NOCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
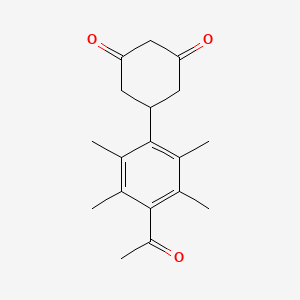
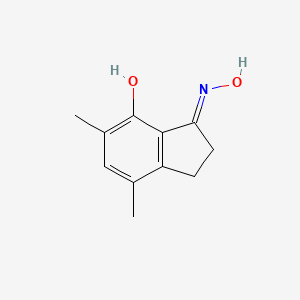
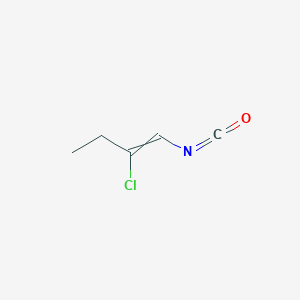
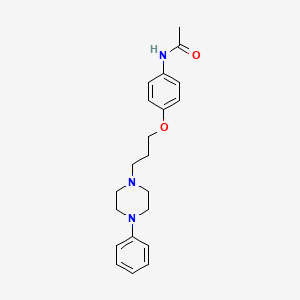
silane](/img/structure/B14404333.png)
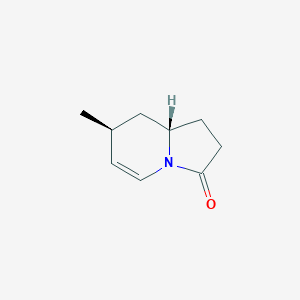


![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

